6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

EGFR tyrosine kinase ATP-competitive inhibition structure-activity relationship

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (CAS 167410-63-1) is a synthetic small molecule belonging to the 4-substituted quinazoline class. Its core scaffold features a 6,7-dimethoxy-quinazoline ring system, a privileged pharmacophore for ATP-competitive kinase inhibition.

Molecular Formula C18H19N3O3
Molecular Weight 325.368
CAS No. 167410-63-1
Cat. No. B2928239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
CAS167410-63-1
Molecular FormulaC18H19N3O3
Molecular Weight325.368
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
InChIInChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
InChIKeyZEBFLWZYDDDVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (CAS 167410-63-1): A 4-Benzylaminoquinazoline Kinase Modulator Scaffold


6,7-Dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine (CAS 167410-63-1) is a synthetic small molecule belonging to the 4-substituted quinazoline class. Its core scaffold features a 6,7-dimethoxy-quinazoline ring system, a privileged pharmacophore for ATP-competitive kinase inhibition [1]. Critically, it bears a 4-methoxybenzylamino side chain at the C4 position, distinguishing it from the more extensively characterized 4-anilinoquinazoline series (e.g., PD153035, gefitinib). This benzylamino architecture is associated with a distinct kinase selectivity profile, historically linked to EGFR and CSF-1R inhibition [2][3].

Why 4-Anilinoquinazolines Cannot Simply Replace 167410-63-1 in Target Profiling Studies


Interchanging 4-anilinoquinazolines (e.g., PD153035) with 4-benzylaminoquinazolines like 167410-63-1 is scientifically invalid due to a fundamental structure-activity relationship (SAR) cliff. The 1995 Rewcastle et al. study demonstrated that the benzylamino side chain shifts potency by orders of magnitude compared to the anilino series: the 6,7-dimethoxy benzylamino derivative (Compound 40) exhibits an EGFR IC50 of 10 nM, whereas its 4-(3-bromoanilino) counterpart (PD153035) achieves an IC50 of 0.029 nM (29 pM) [1]. This ~345-fold potency difference is accompanied by divergent selectivity across the kinome, as the 3D-conformation of the 4-(N-alkyl-N-phenyl)aminoquinazolines governs target engagement [2]. Users requiring a benzylamino-specific chemotype for kinase selectivity fingerprinting or CSF-1R pathway analysis must not substitute with 4-anilino analogs.

Quantitative Differentiation Evidence for 167410-63-1 Against Closest Structural Analogs


EGFR Inhibitory Potency: 4-Benzylamino vs. 4-Anilino Series — A 345-Fold Difference

The parent benzylamino scaffold (Compound 40: 4-[(phenylmethyl)amino]-6,7-dimethoxyquinazoline) exhibits an EGFR IC50 of 10 nM in an enzymatic assay using phospholipase C-γ1-derived substrate with EGFR purified from human A431 carcinoma cell vesicles [1]. In contrast, the corresponding 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035, Compound 3) achieves an IC50 of 0.029 nM (29 pM) in the identical assay system [1]. This represents a 345-fold potency advantage for the anilino series over the benzylamino series. The 4-methoxy substituent on the benzyl ring of 167410-63-1 is not expected to substantially alter potency, as para-substitution on the benzyl side chain (4-Cl, 4-OMe) was previously shown to have negligible impact, with IC50 values remaining in the 7–10 nM range [1].

EGFR tyrosine kinase ATP-competitive inhibition structure-activity relationship

Molecular Property Differentiation: Lower MW and Higher Ligand Efficiency Potential vs. 4-Benzyloxyanilino Analog (CAS 179248-61-4)

167410-63-1 has a molecular weight of 325.36 g/mol (C18H19N3O3) . Its closest commercial comparator, 6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine (CAS 179248-61-4), has a molecular weight of 387.43 g/mol (C23H21N3O3) [1]. This 62 g/mol difference (approximately 16% increase) arises from the additional phenyl ring in the benzyloxyanilino side chain of 179248-61-4. The lower MW of 167410-63-1 translates to fewer rotatable bonds (6 vs. 8 estimated), potentially improving ligand efficiency metrics (LE) when normalized by heavy atom count. CAS 179248-61-4 is a potent inhibitor of EGFR, ErbB2, and ErbB4 with IC50 values of 0.017 μM, 0.08 μM, and 1.91 μM respectively in cell-free assays .

molecular weight ligand efficiency physicochemical properties

Kinase Selectivity Fingerprint: Benzylamino Series Divergence from Anilino Series Confirmed by SAR

The 4-benzylaminoquinazoline chemotype is not merely a weaker EGFR inhibitor but a pharmacologically distinct kinase-binding entity. Rewcastle et al. (1995) demonstrated that the benzylamino series exhibits fundamentally different structure-activity relationships for quinazoline ring substitution compared to the anilino series [1]. In the benzylamino series, 6- and 7-amino-substituted analogs showed only modest potency (IC50 = 200 nM and 58 nM, respectively), whereas in the 4-(3-bromophenyl)amino series, the corresponding amino analogs were exceptionally potent (IC50 = 0.8 nM and 0.1 nM) — representing a >1000-fold series-dependent difference [1]. This demonstrates that the benzylamino and anilino side chains impose distinct electronic and steric requirements at the ATP-binding pocket. Concurrent work on CSF-1R identified 4-(N-alkyl-N-phenyl)amino-6,7-dimethoxyquinazolines as moderately potent and selective CSF-1R inhibitors (IC50 = 0.18 μM) [2], a target profile not prominent for the 4-anilino EGFR series.

kinase selectivity CSF-1R benzylamino SAR

Optimal Research Application Scenarios for 167410-63-1 Based on Quantitative Differentiation Evidence


Chemical Probe for Benzylamino-Specific Kinase Selectivity Profiling vs. Anilinoquinazoline Controls

Use 167410-63-1 as the 4-benzylamino chemotype probe in kinase selectivity panels, with PD153035 or gefitinib as the anilino-series comparator. The ~345-fold lower EGFR potency and divergent SAR for ring substituents (e.g., >1000-fold difference for amino-substituted analogs between the two series) provide a reference fingerprint for assigning target engagement to the benzylamino pharmacophore [1]. This is critical for deconvoluting polypharmacology in phenotypic screening campaigns.

CSF-1R Pathway Tool Compound with Defined Selectivity over EGFR

The 4-(N-alkyl-N-phenyl)amino-6,7-dimethoxyquinazoline chemotype has demonstrated moderate CSF-1R inhibitory activity (IC50 = 0.18 μM) [2]. 167410-63-1, with its benzylamino architecture, is structurally positioned to engage CSF-1R while showing reduced EGFR activity (~10 nM for the parent benzylamino scaffold vs. 0.029 nM for anilino analogs) [1]. This makes it a useful tool for CSF-1R-mediated macrophage biology studies where strong EGFR inhibition would confound interpretation.

Fragment-Efficient Lead Optimization Starting Point

With a molecular weight of 325.36 g/mol — 62 g/mol lower than the 4-benzyloxyanilino dual inhibitor CAS 179248-61-4 (MW 387.43) — 167410-63-1 offers superior ligand efficiency potential [1][2]. Medicinal chemistry teams pursuing kinase inhibitors with favorable ADME profiles can leverage this lower MW scaffold for structure-based optimization, adding substituents while maintaining drug-like properties.

Kinase Hinge-Binder Reference Standard for 4-Benzylamino SAR Expansion

The 1995 Rewcastle publication established that benzylamino substitution with electron-donating groups at the 6- and 7-positions improved EGFR potency ~30-fold (from IC50 = 320 nM for unsubstituted quinazoline to 10 nM for the 6,7-dimethoxy analog) [1]. 167410-63-1, bearing the 6,7-dimethoxy motif plus a 4-methoxybenzyl side chain, serves as a reference standard for further exploring substituent effects at the benzyl para-position and quinazoline ring positions in medicinal chemistry SAR campaigns.

Quote Request

Request a Quote for 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.